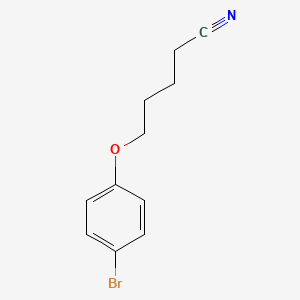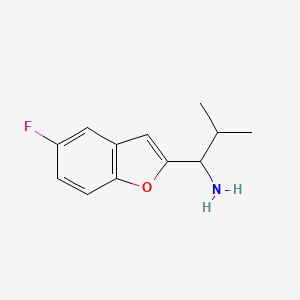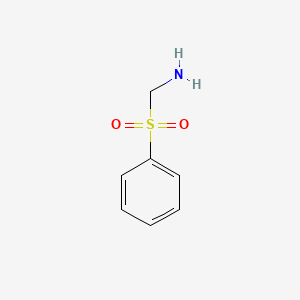
4'-Bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl groups on its aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and solvents can be tailored to improve yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids.
Applications De Recherche Scientifique
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Bromo-2,6-dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, which can affect its reactivity and applications.
3’,4-Difluoro-2,6-dimethyl-1,1’-biphenyl: Lacks the bromine atom, altering its potential for substitution reactions.
2,6-Dimethyl-1,1’-biphenyl: Lacks both the bromine and fluorine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of both bromine and fluorine atoms in 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl makes it unique among biphenyl derivatives. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C14H11BrF2 |
|---|---|
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluorophenyl)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrF2/c1-8-5-11(16)6-9(2)14(8)10-3-4-12(15)13(17)7-10/h3-7H,1-2H3 |
Clé InChI |
FHEBBWVDQIZJOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC(=C(C=C2)Br)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


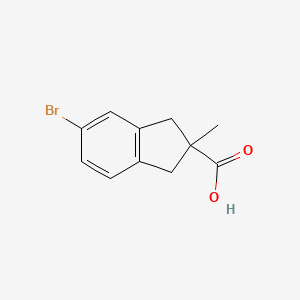
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
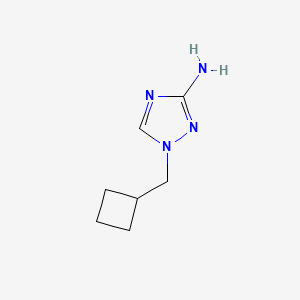

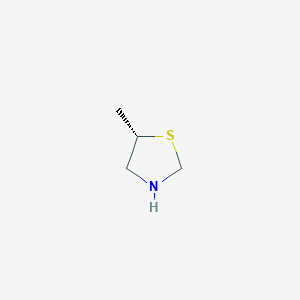
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
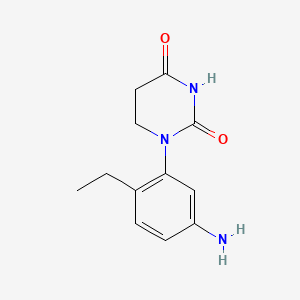
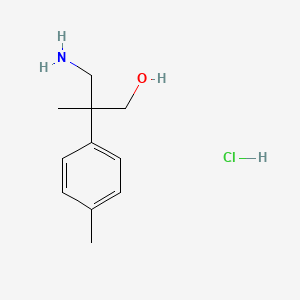
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
